molecular formula C16H18N2O4 B2474477 [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate CAS No. 2361675-19-4

[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate

Cat. No.: B2474477
CAS No.: 2361675-19-4
M. Wt: 302.33
InChI Key: RXTRNVRQLXEQLK-UHFFFAOYSA-N
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Description

[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a cyclopropyl group, a methylamino group, and a benzoate ester. The presence of these functional groups contributes to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl(methyl)amino intermediate: This step involves the reaction of cyclopropylamine with methylamine under controlled conditions to form the cyclopropyl(methyl)amino intermediate.

    Esterification: The intermediate is then reacted with 4-(prop-2-enoylamino)benzoic acid in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising compound for the development of new therapeutics.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzoate groups may facilitate binding to these targets, leading to the modulation of their activity. The exact pathways involved can vary depending on the specific application and target molecule.

Properties

IUPAC Name

[2-[cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-14(19)17-12-6-4-11(5-7-12)16(21)22-10-15(20)18(2)13-8-9-13/h3-7,13H,1,8-10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTRNVRQLXEQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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